(2-Aminophenyl)(4-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Aminophenyl)(4-methoxybenzyl)amine” is a chemical compound with the CAS Number: 5729-16-8. It has a molecular weight of 228.29 and its IUPAC name is N1- (4-methoxybenzyl)-1,2-benzenediamine . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, Schiff bases, a class of compounds to which this compound belongs, are typically prepared by the condensation of aldehydes and/or ketones with primary amines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16N2O/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 228.29 .Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Research on advanced oxidation processes (AOPs) for degrading acetaminophen in aqueous media highlights the potential of aromatic amines in environmental remediation. Aromatic amines, due to their reactivity, play a crucial role in the degradation pathways and by-products formation during the treatment processes. Understanding these mechanisms is vital for enhancing the degradation of recalcitrant compounds in water treatment systems (Qutob et al., 2022).
Carcinogenicity and Mechanisms of Toxicity
Studies on the carcinogenicity of aromatic amines, such as 4-aminobiphenyl, provide insights into their mechanisms of toxicity. These compounds undergo bioactivation to form DNA adducts, which are crucial in the development of cancer. Such research underscores the importance of understanding the metabolic pathways of aromatic amines for assessing their health risks and developing strategies to mitigate their effects (Wang et al., 2019).
Neuropharmacological Applications
Aromatic amines are also explored for their therapeutic potential in neuropsychiatric disorders. Their role as ligands for dopamine D2 receptors, for instance, is significant in developing treatments for conditions such as schizophrenia and Parkinson's disease. The structural characteristics of these compounds, including the aromatic moiety and amine group, are critical for their pharmacological activity (Jůza et al., 2022).
Biodegradation and Biotransformation
Research on the biodegradation of aromatic compounds by Escherichia coli presents a biotechnological application of aromatic amines. These compounds serve as carbon and energy sources for bacteria, which can be engineered to degrade pollutants or transform compounds for industrial applications. Such studies highlight the potential of microbial pathways in utilizing aromatic amines for environmental and biotechnological purposes (Díaz et al., 2001).
Analytical and Detection Methods
Advancements in analytical methods for detecting biogenic amine-producing bacteria in foods underline the relevance of aromatic amines in food safety. Molecular methods, such as PCR, offer rapid and sensitive detection of genes responsible for biogenic amine production, essential for preventing foodborne intoxications and ensuring the quality of food products (Landete et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-N-[(4-methoxyphenyl)methyl]benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHZVTMHNONISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.